propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole, a triazole, and an ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and triazole rings, followed by esterification to introduce the propan-2-yl group. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and alkyl halides. Reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve the use of solvents like ethanol or acetonitrile and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl 1-(4-nitro-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Propan-2-yl 1-(4-hydroxy-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Uniqueness
Propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the amino group on the oxadiazole ring, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity. This distinguishes it from similar compounds with different substituents, such as nitro or hydroxy groups, which may have different reactivity and properties.
Properties
Molecular Formula |
C9H12N6O3 |
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Molecular Weight |
252.23 g/mol |
IUPAC Name |
propan-2-yl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazole-4-carboxylate |
InChI |
InChI=1S/C9H12N6O3/c1-4(2)17-9(16)6-5(3)15(14-11-6)8-7(10)12-18-13-8/h4H,1-3H3,(H2,10,12) |
InChI Key |
KUDMMCRYZIYTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)OC(C)C |
Origin of Product |
United States |
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